3-Isothiocyanatocyclopent-1-ene
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Overview
Description
3-Isothiocyanatocyclopent-1-ene is an organic compound that belongs to the class of isothiocyanates, which are known for their diverse chemical reactivity and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isothiocyanatocyclopent-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentene with thiophosgene in the presence of a base. Another method includes the use of isocyanides and elemental sulfur under catalytic conditions, which provides a more sustainable and less toxic route .
Industrial Production Methods
Industrial production of isothiocyanates typically involves the use of thiophosgene or its derivatives. due to the toxic nature of these reagents, alternative methods using safer reagents like elemental sulfur and amines are being explored .
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanatocyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
3-Isothiocyanatocyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Isothiocyanatocyclopent-1-ene involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can interact with amino acids in proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simple cycloalkene without the isothiocyanate group.
Phenyl isothiocyanate: An aromatic isothiocyanate with different reactivity and applications.
Allyl isothiocyanate: Known for its pungent odor and use in mustard oil.
Uniqueness
3-Isothiocyanatocyclopent-1-ene is unique due to its combination of a cyclopentene ring and an isothiocyanate group, which imparts distinct chemical reactivity and potential biological activities not found in simpler isothiocyanates or cycloalkenes .
Properties
CAS No. |
52566-12-8 |
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Molecular Formula |
C6H7NS |
Molecular Weight |
125.19 g/mol |
IUPAC Name |
3-isothiocyanatocyclopentene |
InChI |
InChI=1S/C6H7NS/c8-5-7-6-3-1-2-4-6/h1,3,6H,2,4H2 |
InChI Key |
IPYJKOKYENZEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)N=C=S |
Origin of Product |
United States |
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